molecular formula C2HCl2F3<br>CHCl2CF3<br>C2HCl2F3 B1218200 2,2-Dichloro-1,1,1-trifluoroethane CAS No. 306-83-2

2,2-Dichloro-1,1,1-trifluoroethane

Cat. No. B1218200
CAS RN: 306-83-2
M. Wt: 152.93 g/mol
InChI Key: OHMHBGPWCHTMQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of intermediates related to 2,2-Dichloro-1,1,1-trifluoroethane often involves catalytic processes. For instance, the selective hydrodechlorination of 1,1,2-trichlorotrifluoroethane to trifluoroethene, a key intermediate to 1,1,1,2-tetrafluoroethane (a CFC replacement), was achieved using a Bi–Pd catalyst with significant selectivity and conversion rates (Ohnishi, Suzuki, & Ichikawa, 1991).

Molecular Structure Analysis

The molecular structure of related compounds such as 1,2-difluorotetrachloroethane has been studied, revealing the existence of isomeric forms and providing insights into bond distances and valency angles that are crucial for understanding the chemical behavior of 2,2-Dichloro-1,1,1-trifluoroethane (Iwasaki, Nagase, & Kojima, 1957).

Chemical Reactions and Properties

The chemical reactions involving 2,2-Dichloro-1,1,1-trifluoroethane and its derivatives are diverse. For example, the reductive cleavage of 1,2,2-trichloro-1,1-difluoroethane, a waste material from 2,2-Dichloro-1,1,1-trifluoroethane production, has been studied, providing pathways for recycling and efficient synthesis of related compounds (Wang, Yang, & Xiang, 2013).

Physical Properties Analysis

Investigations into the molecular structures of compounds closely related to 2,2-Dichloro-1,1,1-trifluoroethane have shed light on their physical properties, such as bond lengths, angles, and conformational compositions. These studies are essential for understanding the physical characteristics that govern the behavior of 2,2-Dichloro-1,1,1-trifluoroethane (Postmyr, 1994).

Chemical Properties Analysis

The catalytic reactions involving chlorofluorocarbons and their alternatives, such as 2,2-Dichloro-1,1,1-trifluoroethane, highlight the chemical properties that make these compounds of interest. These reactions, including isomerization and disproportionation, are crucial for developing environmentally friendly refrigerants and understanding the reactivity of halogenated hydrocarbons (Blanchard, Wendlinger, & Canesson, 1990).

Scientific Research Applications

Climate Research

2,2-Dichloro-1,1,1-trifluoroethane, also known as HCFC-123, has been studied for its impacts on global ozone and climate .

Method of Application

The method involved the analysis of emissions and consequent chlorine loading .

Results

The study found that the projected use of HCFC-123 will result in a virtually indiscernible impact on stratospheric ozone, even for extreme levels of emissions far exceeding those of current technologies and practices .

Refrigeration and HVAC Systems

HCFC-123 is considered as an alternative to CFC-11 in low pressure refrigeration and HVAC systems .

Method of Application

It is used in large tonnage centrifugal chiller applications, and is the most efficient refrigerant currently in use in the marketplace for HVAC applications .

Results

While it was discontinued in new HVAC equipment in 2020 in developed countries, it will still be produced for service use of HVAC equipment until 2030 .

Fire Extinguishing

HCFC-123 is the primary component of the Halotron I fire-extinguishing mixture .

Method of Application

It is used as the primary chemical in Halotron I fire-extinguishing agent .

Results

The results of this application are not specified in the source .

Testing Agent for Bypass Leakage of Carbon Adsorbers in Gas Filtration Systems

HCFC-123 is used as a testing agent for bypass leakage of carbon adsorbers in gas filtration systems .

Method of Application

The specific method of application is not detailed in the source .

Results

The results of this application are not specified in the source .

Foam Blowing

While HCFC-123 should not be used in foam blowing processes , it may have potential applications in this field .

Method of Application

The specific method of application is not detailed in the source .

Results

The results of this application are not specified in the source .

Chemical Intermediate

HCFC-123 may have applications as a chemical intermediate .

Method of Application

The specific method of application is not detailed in the source .

Results

The results of this application are not specified in the source .

Heat Exchange Material

HCFC-123 can be used as a heat exchange material .

Method of Application

The specific method of application is not detailed in the source .

Results

The results of this application are not specified in the source .

Solvent

HCFC-123 can be used as a solvent .

Method of Application

The specific method of application is not detailed in the source .

Results

The results of this application are not specified in the source .

Polymerisation Media

HCFC-123 can be used as a polymerisation media .

Method of Application

The specific method of application is not detailed in the source .

Results

The results of this application are not specified in the source .

Safety And Hazards

HCFC-123 has evidenced significant human liver toxicity. A group of 17 workers suffered liver damage in a 1997 outbreak. They were involved in containerizing this liquid . It is advised not to let the chemical enter into the environment because it is persistent .

Future Directions

HCFC-123 will eventually be phased out under the current schedule of the Montreal Protocol, but can continue to be used in new HVAC equipment until 2020 in developed countries, and will still be produced for service use of HVAC equipment until 2030 .

properties

IUPAC Name

2,2-dichloro-1,1,1-trifluoroethane
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InChI

InChI=1S/C2HCl2F3/c3-1(4)2(5,6)7/h1H
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InChI Key

OHMHBGPWCHTMQE-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)(Cl)Cl
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Molecular Formula

C2HCl2F3, Array
Record name 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE
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Record name 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE
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DSSTOX Substance ID

DTXSID7020712
Record name 2,2-Dichloro-1,1,1-trifluoroethane
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Molecular Weight

152.93 g/mol
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Physical Description

2,2-dichloro-1,1,1-trifluoroethane is a colorless nonflammable gas. Nearly odorless., Dichlorotrifluoroethane is a colorless nonflammable gas. Nearly odorless., Gas or Vapor; Liquid, Colorless gas; [CAMEO], Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Ethane, 2,2-dichloro-1,1,1-trifluoro-
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Boiling Point

27.82 °C, 28 °C
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Solubility

In water, 2100 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.21
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Density

1.4638 g/cu cm at 25 °C, Relative density (water = 1): 1.5
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Vapor Density

Relative vapor density (air = 1): 6.4
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Vapor Pressure

718.0 [mmHg], 718 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 14
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/, Common impurities reported in several samples of HCFC-123:[Table#6242]
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Product Name

2,2-Dichloro-1,1,1-trifluoroethane

Color/Form

Clear, colorless liquid

CAS RN

306-83-2, 34077-87-7
Record name 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE
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Melting Point

-107 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichloro-1,1,1-trifluoroethane
Reactant of Route 2
2,2-Dichloro-1,1,1-trifluoroethane
Reactant of Route 3
2,2-Dichloro-1,1,1-trifluoroethane
Reactant of Route 4
2,2-Dichloro-1,1,1-trifluoroethane
Reactant of Route 5
2,2-Dichloro-1,1,1-trifluoroethane
Reactant of Route 6
2,2-Dichloro-1,1,1-trifluoroethane

Citations

For This Compound
815
Citations
J Huwyler, J Gut - Biochemical and biophysical research communications, 1992 - Elsevier
Hydrochlorofluorocarbons (HCFCs) that are structural analogues of the anesthetic agent halothane may follow a common pathway of bioactivation and formation of adducts to cellular …
Number of citations: 26 www.sciencedirect.com
JW Harris, LR Pohl, JL Martin… - Proceedings of the …, 1991 - National Acad Sciences
Hydrochlorofluorocarbons (HCFCs) are being developed as substitutes for ozone-depleting chlorofluorocarbons (CFCs); because widespread human exposure to HCFCs may be …
Number of citations: 96 www.pnas.org
H Yin, MW Anders, JP Jones - Chemical research in toxicology, 1996 - ACS Publications
1,2-Dichloro-1-fluoroethane (HCFC-141) and 1,1,2-trichloro-2-fluoroethane (HCFC-131) were chosen as models to study the regioselectivity of halogenated alkane metabolism. …
Number of citations: 25 pubs.acs.org
JM Calm, DJ Wuebbles, AK Jain - Climatic change, 1999 - Springer
Analyses of emissions, and consequent chlorine loading, show that projected use of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) will result in a virtually indiscernible impact on …
Number of citations: 44 link.springer.com
C Yokoyama, S Takahashi - Fluid phase equilibria, 1991 - Elsevier
Yokoyama, C. and Takahashi, S., 1991. Saturated liquid densities of 2,2-dichloro-1,1,1-triflu-oroethane (HCFC-123), 1,2-dichloro-1,2,2-trifluoroethane (HCFC-123a), 1,1,1,2-tetrafluo-…
Number of citations: 38 www.sciencedirect.com
A Vinegar, RJ Williams, JW Fisher… - Toxicology and applied …, 1994 - Elsevier
2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) is used industrially as a refrigerant, as a foam blowing agent, and as a solvent. It is also being considered as a replacement for halons …
Number of citations: 34 www.sciencedirect.com
DE Diller, AS Aragon, A Laesecke - Fluid Phase Equilibria, 1993 - Elsevier
The shear viscosity coefficients of saturated and compressed liquid 1,1,1,2-tetrafluoroethane (R134a), 2,2-dichloro-1,1,1-trifluoroethane (R123) and 1,1-dichloro-1-fluoroethane (R141b) …
Number of citations: 56 www.sciencedirect.com
T Takebayashi, I Kabe, Y Endo… - Journal of …, 1998 - academic.oup.com
Exposure to 2,2‐Dichloro‐1,1,1‐trifluoroethane (HCFC‐123) and Acute Liver Dysfunctio Page 1 Exposure to 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-…
Number of citations: 15 academic.oup.com
GD Loizou, G Urban, W Dekant, MW Anders - Drug metabolism and …, 1994 - Citeseer
Th. In vlvo mtabollc rate constants for the metabolism of the chiorofluorocarbon replacement 2, 2-dlchloro-1, 1, 1-trlfluoroethane (HCFC-123) were dtern** d for both male and female …
Number of citations: 40 citeseerx.ist.psu.edu
JW Magee - International journal of thermophysics, 2000 - Springer
Molar heat capacities at a constant volume (C v ) of 2,2-dichloro-1,1,1-trifluoroethane (R123) and 1-chloro-1,2,2,2-tetrafluoroethane (R124) were measured with an adiabatic calorimeter…
Number of citations: 8 link.springer.com

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